2'-Deoxyadenosine 3'-monophosphate sodium salt
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Overview
Description
2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group at the 3’ position is replaced by a phosphate group, and it is further stabilized as a sodium salt. This compound is essential in the study of DNA synthesis and repair mechanisms, as well as in the development of therapeutic agents.
Mechanism of Action
Target of Action
It’s known that nucleotides like this compound often interact with various enzymes and proteins involved in dna synthesis and cellular signaling .
Mode of Action
As a nucleotide, it may interact with its targets, leading to changes in their activity or function .
Biochemical Pathways
Nucleotides like this compound are integral to many biochemical pathways, including dna synthesis and cellular signaling .
Pharmacokinetics
As a nucleotide, it’s likely to be absorbed and distributed in the body where it’s needed, metabolized by various enzymes, and excreted through normal physiological processes .
Result of Action
As a nucleotide, it likely plays a role in various cellular processes, including dna synthesis and cellular signaling .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate. The product is then purified through ion-exchange chromatography to obtain the sodium salt form.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography. The final product is obtained as a high-purity sodium salt, suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-phosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
Oxidation: 2’-Deoxyadenosine 3’-phosphate.
Reduction: Reduced forms of the nucleotide.
Substitution: Various substituted nucleotides depending on the reagent used.
Scientific Research Applications
2’-Deoxyadenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: Plays a role in the study of DNA replication, repair, and recombination processes.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate
- 2’-Deoxyadenosine 3’:5’-cyclic monophosphate sodium salt
- Adenosine 3’-monophosphate
Uniqueness
2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific structure, which allows it to act as a chain terminator in DNA synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in molecular biology and therapeutic research.
Properties
InChI |
InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZLWFDWSTCGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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